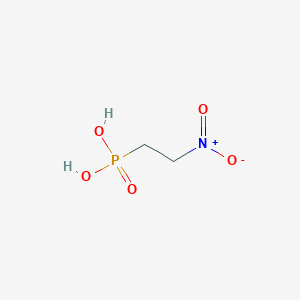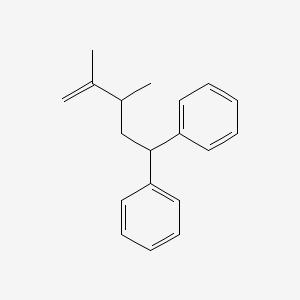
1,1'-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central pentene chain substituted with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,3-dimethylpent-1-ene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to enhance the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Cl₂, Br₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., H₂SO₄)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, materials science, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1,1’-(2,3-Dimethylpent-1-ene-3,3-diyl)dibenzene
- 1,1’-(2,3-Dimethylpent-1-ene-4,4-diyl)dibenzene
- 1,1’-(2,3-Dimethylpent-1-ene-2,2-diyl)dibenzene
Comparison: 1,1’-(2,3-Dimethylpent-1-ene-5,5-diyl)dibenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity in substitution and oxidation reactions, as well as distinct biological activities.
Properties
CAS No. |
89676-18-6 |
|---|---|
Molecular Formula |
C19H22 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(3,4-dimethyl-1-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-15(2)16(3)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,1,14H2,2-3H3 |
InChI Key |
MXFVWPHBCHYJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


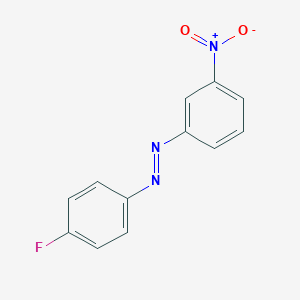
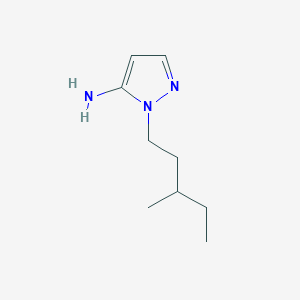
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

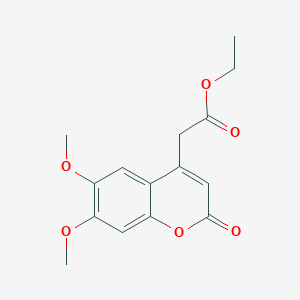
oxophosphanium](/img/structure/B14383937.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
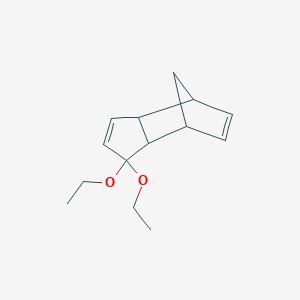
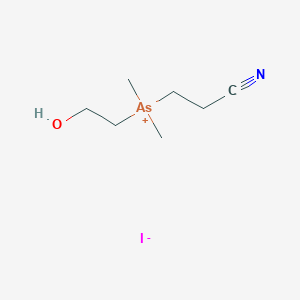
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
